(4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
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Description
(4-(2-fluorophenyl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone is a useful research compound. Its molecular formula is C19H16F4N6O and its molecular weight is 420.372. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 in a concentration-dependent manner . It reduces the maximum rate (Vmax) of uridine transport in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are crucial for nucleotide synthesis and chemotherapy . It also influences adenosine-related functions by regulating extracellular adenosine levels .
Pharmacokinetics
As an ent inhibitor, it is expected to influence the absorption, distribution, metabolism, and excretion (adme) of nucleosides and nucleoside analogues .
Result of Action
The compound’s action results in the inhibition of uridine and adenosine transport through ENT1 and ENT2 . This inhibition disrupts nucleotide synthesis and chemotherapy processes, and regulates adenosine functions .
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F4N6O/c20-15-3-1-2-4-16(15)27-9-11-28(12-10-27)18(30)17-24-26-29(25-17)14-7-5-13(6-8-14)19(21,22)23/h1-8H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBVCXRMMLAULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F4N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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